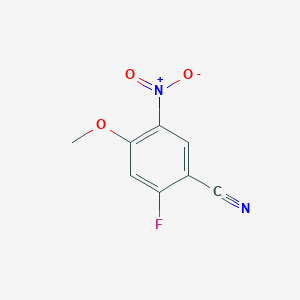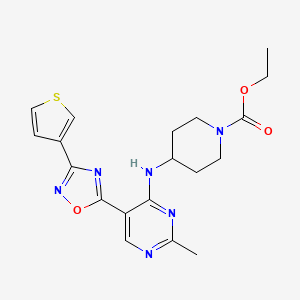
2-(5-amino-3-(methylthio)-4-tosyl-1H-pyrazol-1-yl)-N-(3-chloro-4-methylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-amino-3-(methylthio)-4-tosyl-1H-pyrazol-1-yl)-N-(3-chloro-4-methylphenyl)acetamide is a useful research compound. Its molecular formula is C20H21ClN4O3S2 and its molecular weight is 464.98. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Coordination Complexes and Antioxidant Activity
Research into pyrazole-acetamide derivatives has led to the development of novel Co(II) and Cu(II) coordination complexes, highlighting the compound's role in the formation of supramolecular architectures through hydrogen bonding. These complexes have shown significant antioxidant activity, demonstrating the compound's potential in creating substances with beneficial oxidative stress mitigation properties (Chkirate et al., 2019).
Antimicrobial and Antibacterial Properties
Further studies on pyrazole-acetamide derivatives have underscored their efficacy in antimicrobial applications. Coordination complexes constructed from these derivatives exhibit outstanding antibacterial activity against various strains, such as Escherichia coli and Staphylococcus aureus, with minimal inhibitory concentrations that rival those of well-known antibiotics. This opens avenues for the development of new antibacterial agents to combat resistant bacterial strains (Chkirate et al., 2022).
Antitumor and Antipsychotic Applications
The structural versatility of pyrazole-acetamide derivatives has been explored for potential antitumor and antipsychotic effects. Some derivatives have been found to exhibit a profile similar to antipsychotic drugs in behavioral animal tests without interacting with dopamine receptors, presenting a unique pathway for therapeutic applications. Additionally, certain compounds have shown mild to moderate antitumor activity against human breast adenocarcinoma cell lines, indicating their potential in cancer therapy research (Wise et al., 1987).
Synthesis and Characterization of Heterocyclic Compounds
The compound's framework has facilitated the synthesis of new heterocyclic compounds, showcasing its utility in creating diverse molecular structures with expected high biological activity against various microorganisms. This highlights the compound's role in developing new antimicrobial agents through the synthesis of novel chemical structures (Aly et al., 2011).
Insecticidal Activities
Research into derivatives of pyrazole-acetamide has extended into the agricultural sector, with some compounds being synthesized and assessed for insecticidal activities against pests like the cotton leafworm, Spodoptera littoralis. This illustrates the potential of these compounds in contributing to the development of new, more effective insecticides (Fadda et al., 2017).
Propiedades
IUPAC Name |
2-[5-amino-4-(4-methylphenyl)sulfonyl-3-methylsulfanylpyrazol-1-yl]-N-(3-chloro-4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN4O3S2/c1-12-4-8-15(9-5-12)30(27,28)18-19(22)25(24-20(18)29-3)11-17(26)23-14-7-6-13(2)16(21)10-14/h4-10H,11,22H2,1-3H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOVORLJQXSOBJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(N(N=C2SC)CC(=O)NC3=CC(=C(C=C3)C)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(Z)-3-nitro-N-(3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2726941.png)
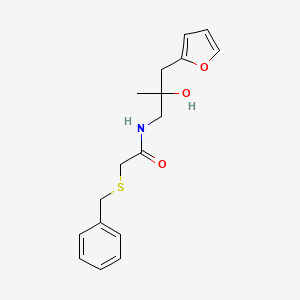

![N-([2,2'-bifuran]-5-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2726945.png)
![(2-Methylpyrazol-3-yl)-[4-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2726947.png)

![(Z)-methyl 2-(2-((2-(2,5-dioxopyrrolidin-1-yl)acetyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2726952.png)
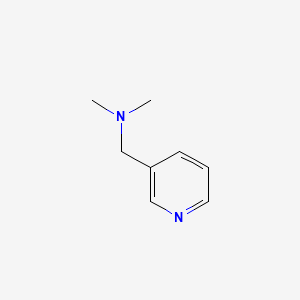
![3-Bromoimidazo[1,2-a]pyridine-8-carbonitrile](/img/structure/B2726956.png)
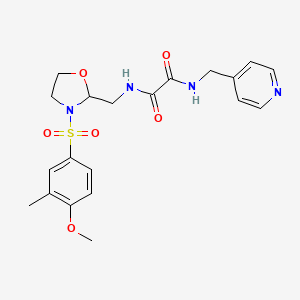
![Tert-butyl 1-(hydroxymethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B2726961.png)
